tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate: is a chemical compound belonging to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a benzo[d]imidazole moiety, which is a fused benzene and imidazole ring system, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylene diamine with a suitable alkylating agent.
Introduction of the Benzo[d]imidazole Group: The benzo[d]imidazole moiety can be introduced by reacting the piperazine with an appropriate benzene derivative under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butanol in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzo[d]imidazole ring can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the imidazole ring to produce reduced derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized benzo[d]imidazole derivatives.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies to understand the interaction with various receptors and enzymes. Medicine: Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and molecular targets depend on the context in which the compound is used, such as in drug development or biological research.
Comparison with Similar Compounds
Bilastine: A known antihistamine with a similar imidazole core.
Piperazine derivatives: Other piperazine-based compounds used in various applications.
Properties
IUPAC Name |
tert-butyl 4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)21-11-9-20(10-12-21)15-18-13-7-5-6-8-14(13)19(15)4/h5-8H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXGIUQMURHXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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